molecular formula C13H18N2O4 B7518642 tert-butylN-[1-(3-nitrophenyl)ethyl]carbamate

tert-butylN-[1-(3-nitrophenyl)ethyl]carbamate

Cat. No.: B7518642
M. Wt: 266.29 g/mol
InChI Key: CUAPCYOMTROGCX-UHFFFAOYSA-N
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Description

Contextualizing Carbamate (B1207046) Derivatives in Organic Synthesis and Medicinal Chemistry

Carbamates, also known as urethanes, are a class of organic compounds that feature prominently across various scientific disciplines. The carbamate group is a key structural motif found in numerous approved drugs and prodrugs. nih.govacs.orgsemanticscholar.org In medicinal chemistry, this functional group is prized for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance a molecule's permeability across cell membranes and its stability against enzymatic degradation. nih.govacs.org

Beyond their direct therapeutic applications, carbamates play a crucial role as protecting groups in organic synthesis, particularly for amines. nih.govacs.org The tert-butoxycarbonyl (Boc) group, present in the subject compound, is one of the most common amine-protecting groups. Its popularity stems from its stability under a wide range of reaction conditions and the relative ease with which it can be removed under mild acidic conditions. This allows chemists to perform reactions on other parts of a molecule without affecting the protected amine, providing a critical tool for the multi-step synthesis of complex target molecules.

The carbamate functionality's ability to modulate molecular interactions and improve pharmacokinetic properties has made it a central feature in modern drug design and discovery. nih.govacs.org Consequently, derivatives like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate are of fundamental interest to researchers.

Rationale for Investigating tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate

The specific structure of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate provides a clear rationale for its investigation. The molecule possesses several key features that make it a valuable synthetic intermediate:

Chirality: The ethylamine (B1201723) portion of the molecule contains a stereocenter. Chiral amines are essential components of many pharmaceuticals and agrochemicals. digitellinc.comsemanticscholar.org The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, as different enantiomers of a drug can have vastly different biological activities. This compound serves as a chiral building block, allowing for the stereocontrolled synthesis of target molecules.

Boc-Protected Amine: As mentioned, the tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine. This allows for selective chemical transformations at other positions of the molecule. The protected nature of the amine makes the compound easier to handle and purify compared to the free amine.

Nitroaromatic Group: The 3-nitrophenyl group is a versatile functional handle. The nitro group is a powerful electron-withdrawing group that can influence the reactivity of the aromatic ring. More importantly, the nitro group can be readily reduced to an amine. beilstein-journals.org This transformation is a fundamental step in organic synthesis, as it converts the molecule into an amino-substituted derivative, opening up a vast array of subsequent chemical modifications, such as diazotization, acylation, and alkylation.

The combination of these three features—chirality, a protected amine, and a reducible nitro group—makes this compound a highly strategic precursor for a wide range of more complex, biologically active molecules.

Scope and Research Significance of the Compound as a Synthetic Intermediate

The primary significance of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate lies in its role as a synthetic intermediate. It is not typically an end-product but rather a crucial stepping stone in the synthesis of more elaborate chemical structures. Its utility is demonstrated in its potential application for creating libraries of compounds for drug discovery.

The reduction of the nitro group to an amine is a key transformation. beilstein-journals.org This yields tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate, a diamine derivative where the two amino groups have different reactivities due to one being protected. This differentiation allows for selective reactions at the newly formed aniline (B41778) amine, enabling the construction of complex molecular architectures.

Research involving this compound focuses on its incorporation into larger molecules, including potential pharmaceutical ingredients (APIs). The synthesis of chiral amines from nitro compounds is a well-established and vital process in the pharmaceutical industry. beilstein-journals.org Intermediates like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate are integral to these synthetic pathways, providing a reliable source of a specific chiral motif.

Compound Data

Below are tables detailing some of the key properties and identifiers for the primary compound discussed.

Table 1: Chemical Identifiers for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate

Identifier Value
IUPAC Name tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol

Table 2: Related Chemical Compounds Mentioned

Compound Name Role/Relation
tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate Reduction product of the title compound
Aniline A fundamental aromatic amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-6-5-7-11(8-10)15(17)18/h5-9H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAPCYOMTROGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate

Mechanistic Pathways of Carbamate (B1207046) Hydrolysis and Stability

The stability of carbamates in aqueous media is a critical aspect of their chemistry, with hydrolysis proceeding through distinct mechanistic pathways depending on the substitution pattern of the carbamate nitrogen. For primary and secondary carbamates like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, which possess a proton on the nitrogen atom, the dominant mechanism under basic conditions is an elimination-addition pathway.

E1cB Elimination and Isocyanate Intermediate Formation

The base-catalyzed hydrolysis of aryl carbamates with an available N-H proton typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgchegg.comresearchgate.net This two-step process is initiated by the deprotonation of the carbamate nitrogen by a base, forming a stabilized anion, which is the conjugate base of the starting material. wikipedia.org This step is followed by the rate-determining elimination of the leaving group (the aryloxide portion) to form a highly reactive isocyanate intermediate. rsc.orgrsc.org This isocyanate is then rapidly trapped by water or hydroxide (B78521) ions to yield a carbamic acid, which subsequently decarboxylates to give the corresponding amine. rsc.org

Evidence for the E1cB mechanism and the formation of an isocyanate intermediate is supported by several lines of investigation, including the use of trapping agents and the analysis of substituent effects. rsc.orgrsc.org Studies have shown that substituents on the leaving O-aryl ring have a more significant effect on the hydrolysis rate compared to those on the N-aryl ring, which is consistent with the leaving group's departure being a key step in the reaction. rsc.orgresearchgate.net Specifically, electron-withdrawing groups on the phenoxy leaving group accelerate the reaction.

BAc2 Mechanism and Nucleophilic Attack by Hydroxide Ion

In contrast, for tertiary carbamates that lack an ionizable N-H proton, or for secondary carbamates with very poor leaving groups, the E1cB pathway is not feasible. chegg.comresearchgate.net In these cases, hydrolysis occurs through a BAc2 (Base-catalyzed Acyl-Oxygen cleavage, bimolecular) mechanism. researchgate.netresearchgate.netviu.ca This pathway involves a direct nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon of the carbamate. semanticscholar.org This addition step forms a tetrahedral intermediate. chegg.comsemanticscholar.org The subsequent collapse of this intermediate, involving the cleavage of the acyl-oxygen bond, leads to the final products. semanticscholar.org A shift from the E1cB to the BAc2 mechanism has been observed for carbamates with poorer leaving groups. rsc.orgresearchgate.net

Table 1: Comparison of Carbamate Hydrolysis Mechanisms

Feature E1cB Mechanism BAc2 Mechanism
Substrate Requirement Primary or Secondary Carbamate (must have N-H) Tertiary Carbamate (no N-H) or poor leaving group
Key Intermediate Isocyanate rsc.orgrsc.org Tetrahedral Intermediate chegg.com
Initial Step Deprotonation of Nitrogen wikipedia.org Nucleophilic attack on Carbonyl Carbon semanticscholar.org
Rate-Determining Step Elimination of the leaving group to form isocyanate Formation or breakdown of the tetrahedral intermediate
Molecularity Unimolecular (rate depends on conjugate base) Bimolecular (rate depends on carbamate and nucleophile)

Amide Resonance and its Influence on Carbamate Reactivity and Stability

The electronic structure of the carbamate functional group is a key determinant of its chemical properties. A crucial feature is the presence of amide resonance, which involves the delocalization of the non-bonded electron pair on the nitrogen atom into the carbonyl group. acs.org This delocalization results in the C-N bond having partial double-bond character and restricts free rotation around it. nih.gov

This resonance contributes significantly to the stability of the carbamate moiety. acs.orgnih.gov Three resonance structures can be drawn to represent this delocalization. acs.orgnih.gov However, the amide resonance in carbamates is generally weaker than in analogous amides, with rotational barriers for the C-N bond being about 3-4 kcal/mol lower. acs.orgnih.govresearchgate.net This is attributed to electronic and steric effects from the adjacent ester oxygen atom, which also competes for resonance with the carbonyl group. nih.govresearchgate.net This reduced resonance makes the carbamate carbonyl carbon more electrophilic than an amide carbonyl carbon. researchgate.net

The restricted rotation about the C-N bond can lead to the existence of syn and anti isomers, and the equilibrium between them can be influenced by factors such as solvent, pH, and hydrogen bonding. nih.gov The ability of the carbamate group to participate in hydrogen bonding via its N-H and carbonyl groups also plays a role in its conformational behavior and interactions. acs.org

Table 2: Effects of Amide Resonance on Carbamate Properties

Property Influence of Amide Resonance
C-N Bond Partial double-bond character, restricted rotation. nih.gov
Stability Increased chemical and proteolytic stability. acs.org
Reactivity Carbonyl carbon is more electrophilic than in amides. researchgate.net
Geometry Planar geometry, potential for syn and anti isomers. nih.gov
Comparison to Amides Resonance is 3-4 kcal/mol weaker than in amides. acs.orgresearchgate.net

Directed Metalation Group (DMG) Chemistry with O-Carbamates

While tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate is an N-carbamate, the carbamate functional group plays a significant role in a powerful synthetic strategy known as Directed ortho Metalation (DoM) when configured as an O-carbamate on an aromatic ring. nih.govuwindsor.ca The aryl O-carbamate group is recognized as one of the most potent Directed Metalation Groups (DMGs). nih.govacs.orgacs.org

In DoM chemistry, the O-carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt₂), directs the deprotonation (metalation) of the aromatic ring specifically to the ortho position using a strong base like an alkyllithium. uwindsor.caacs.org The mechanism involves the coordination of the lithium base to the carbonyl oxygen and amide nitrogen of the carbamate group, which positions the base to abstract a proton from the adjacent ortho carbon. This process generates a stabilized ortho-lithiated species, which can then react with various electrophiles to introduce a wide range of substituents regioselectively. The O-carbamate group has proven effective in numerous synthetic strategies, including the synthesis of bioactive and polycyclic aromatic compounds. nih.govnih.govacs.org

Palladium-Catalyzed Transformations and Aromatic Coupling Reactions of Carbamate-Protected Intermediates

The carbamate moiety, particularly in its role as a protecting group for amines, is integral to many modern synthetic transformations, including those catalyzed by palladium. elsevierpure.com Carbamate-protected amines are common intermediates in palladium-catalyzed cross-coupling reactions. For instance, efficient methods have been developed for the synthesis of N-aryl carbamates through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org

Furthermore, carbamates can participate directly in palladium-catalyzed intramolecular reactions. Propargylic carbamates, for example, can undergo palladium(II)-catalyzed intramolecular hydroamination to efficiently produce valuable heterocyclic structures like oxazolidinones. organic-chemistry.orgnih.gov The carbamate group can also serve as a protecting group that is stable under many reaction conditions but can be smoothly removed when desired. A common method for deprotection involves palladium-catalyzed reactions, for instance, using formic acid in the case of allyl carbamates. elsevierpure.com This demonstrates the compatibility and utility of the carbamate group in the context of palladium-catalyzed aromatic coupling and other transformations.

Structural Characterization and Spectroscopic Analysis of Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

In a ¹H NMR spectrum of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, distinct signals (resonances) are expected for each chemically unique proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. Electron-withdrawing groups, like the nitro group, deshield nearby protons, shifting their signals to a higher ppm value (downfield).

The protons of the aromatic ring would appear in the range of 7.5-8.5 ppm. The proton adjacent to the nitro group would be the most downfield. The protons on the ethyl group and the tert-butyl group would appear further upfield. The NH proton of the carbamate (B1207046) would likely appear as a broad singlet. Spin-spin coupling between adjacent non-equivalent protons would cause signals to split into multiplets, providing information on the connectivity of the atoms. For instance, the CH proton of the ethyl group would be split into a quartet by the adjacent CH₃ protons, which in turn would appear as a doublet.

Table 1: Predicted ¹H NMR Data for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
tert-butyl (9H) ~1.4 Singlet (s) N/A
-CH₃ (ethyl, 3H) ~1.5 Doublet (d) ~7
-CH- (ethyl, 1H) ~5.0 Quintet or Multiplet (m) ~7
-NH- (carbamate, 1H) ~5.2 Broad Doublet (br d) ~8

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carbamate group is typically found far downfield (150-160 ppm). The carbons of the nitro-substituted aromatic ring would appear in the 120-150 ppm region, with the carbon atom directly bonded to the nitro group being significantly affected. The carbons of the tert-butyl group and the ethyl side chain would appear at higher field (upfield), typically between 20-80 ppm.

Table 2: Predicted ¹³C NMR Data for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate

Carbon Atom Predicted Chemical Shift (δ, ppm)
tert-butyl (-C(CH₃)₃) ~28
tert-butyl (-C (CH₃)₃) ~80
-CH₃ (ethyl) ~20
-CH- (ethyl) ~50
Aromatic (C1-C6) 120 - 150

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present. For tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, characteristic absorption bands would confirm its key structural components. The N-H stretch of the carbamate would appear as a sharp peak around 3300-3400 cm⁻¹. The C=O (carbonyl) stretch of the carbamate is a strong, prominent band typically found around 1680-1720 cm⁻¹. The nitro group (NO₂) would exhibit two strong stretching vibrations, one asymmetric (around 1520-1560 cm⁻¹) and one symmetric (around 1340-1380 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (carbamate) Stretch 3300 - 3400 Medium
C-H (sp³) Stretch 2850 - 3000 Medium-Strong
C=O (carbamate) Stretch 1680 - 1720 Strong
N-O (nitro) Asymmetric Stretch 1520 - 1560 Strong
N-O (nitro) Symmetric Stretch 1340 - 1380 Strong
C-N Stretch 1200 - 1300 Medium

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular ion peak [M]⁺ for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate would correspond to its molecular weight. A common fragmentation pathway for N-tert-butoxycarbonyl (Boc) protected amines involves the loss of isobutylene (B52900) (56 Da) to give a carbamic acid intermediate, which then readily loses carbon dioxide (44 Da). Another characteristic fragmentation is the formation of the stable tert-butyl cation at a mass-to-charge ratio (m/z) of 57.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. For this chiral molecule, crystallographic analysis of a single enantiomer would determine its absolute stereochemistry (R or S configuration). Furthermore, the analysis would reveal the solid-state conformation of the molecule and detail any intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group, which dictate the crystal packing arrangement.

Computational and Theoretical Investigations of Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. For tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to find the molecule's lowest energy conformation. ijisrt.comresearchgate.net

The process of geometrical optimization involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. ijisrt.com This results in a detailed three-dimensional structure from which key geometrical parameters can be extracted. For this carbamate (B1207046), particular attention is given to the planarity of the carbamate group and the orientation of the nitrophenyl and tert-butyl substituents.

Once the geometry is optimized, a wealth of electronic structure data becomes available. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the distribution of electron density can be visualized, and properties like Mulliken atomic charges and molecular electrostatic potential (MEP) maps can be calculated to identify nucleophilic and electrophilic sites within the molecule. researchgate.net

Table 1: Representative Calculated Geometrical and Electronic Parameters from DFT Analysis.
ParameterDescriptionTypical Calculated Value
C=O Bond Length (Carbamate)Length of the carbonyl double bond.~1.23 Å
C-N Bond Length (Carbamate)Length of the amide-like C-N bond.~1.36 Å
O-C-N Bond Angle (Carbamate)Angle defining the carbamate core.~125°
HOMO EnergyHighest Occupied Molecular Orbital energy.-8.5 to -9.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital energy.-1.5 to -2.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO.~6.0 to 7.0 eV

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., NMR, IR)

Quantum chemical methods are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These calculations provide predicted ¹H and ¹³C chemical shifts for each unique atom in tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate. By comparing these theoretical values with experimental spectra, a confident assignment of signals can be made. The accuracy of these predictions depends on the level of theory, basis set, and whether solvent effects are included in the model. mdpi.com

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can also be computed. This involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows vibrational modes for key functional groups, such as the C=O stretch of the carbamate, the N-H bend, and the symmetric and asymmetric stretches of the nitro (NO₂) group. researchgate.net Calculated frequencies are often systematically scaled to better match experimental results. researchgate.net

Table 2: Predicted vs. Typical Experimental Spectroscopic Data.
ParameterFunctional GroupPredicted ValueTypical Experimental Value
¹H NMR Shift (δ)N-H (Carbamate)5.0 - 6.0 ppm~5.5 ppm
¹H NMR Shift (δ)tert-Butyl1.3 - 1.5 ppm~1.4 ppm
¹³C NMR Shift (δ)C=O (Carbamate)154 - 158 ppm~155 ppm
IR Frequency (cm⁻¹)C=O Stretch1690 - 1720 cm⁻¹~1705 cm⁻¹
IR Frequency (cm⁻¹)NO₂ Asymmetric Stretch1520 - 1550 cm⁻¹~1530 cm⁻¹

Conformational Analysis and Energy Minimization Studies

Molecules with rotatable single bonds, like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. nih.gov

This is typically done by performing a potential energy surface (PES) scan. researchgate.net Key dihedral angles—such as the one around the C-N bond of the carbamate or the Cα-C(phenyl) bond—are systematically rotated, and the energy of the molecule is calculated at each step. This process maps out the energy landscape, revealing low-energy valleys that correspond to stable conformers and high-energy peaks that represent transition states for rotation. The rotational barrier of the C–N bond in carbamates is a particularly important feature, as it is lower than in amides, influencing the molecule's dynamic behavior. nih.govmst.edu The results of these studies are crucial for understanding how the molecule's shape influences its interactions and reactivity.

Investigation of Electronic Properties and Resonance Structures within the Carbamate Moiety

The carbamate group (-NH-C(=O)-O-) is a hybrid of an amide and an ester, and its unique electronic properties are central to its chemical behavior. acs.org The functionality of this group is heavily influenced by resonance. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a partial double bond character in the C-N bond. nih.govacs.org

This resonance has several important consequences:

It contributes to the planarity of the carbamate group.

It creates a significant rotational energy barrier around the C-N bond. nih.gov

It modulates the reactivity of the carbonyl carbon, making it less electrophilic than in an ester but more so than in an amide. nih.gov

Research Applications and Functional Utility in Advanced Chemical Synthesis

Strategic Role as a Pharmaceutical Intermediate

The primary strategic role of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate in pharmaceutical synthesis is as a chiral intermediate. The molecule provides a stable, pre-packaged fragment containing a specific stereochemistry at the benzylic carbon. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions. orgsyn.org This allows chemists to perform reactions on other parts of a molecule without affecting the protected amine.

Furthermore, the nitrophenyl moiety is a key functional group that can be transformed into other groups. Most notably, the nitro group can be readily reduced to an amine (aniline derivative), which is a common structural motif in many pharmaceutical agents. This nitro-to-amine transformation is a fundamental step in the synthesis of various drugs, including certain antiviral agents. google.com

Development as a Research Tool in Organic Synthesis

As a research tool, tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate serves as a versatile chiral building block. Its value lies in the efficient introduction of three key chemical features into a target molecule in a single step:

A Chiral Center: It provides a defined (R) or (S) stereocenter, which is crucial for the biological activity of many drugs.

A Protected Amine: The Boc-protected amine allows for multi-step synthetic sequences.

A Modifiable Aromatic Ring: The 3-nitro substituent acts as a synthetic handle for further functionalization, most commonly through reduction to an amine, which can then undergo a wide array of subsequent reactions (e.g., acylation, sulfonylation, diazotization).

The availability of this compound in its enantiomerically pure forms allows researchers to systematically study the structure-activity relationships of chiral molecules. bldpharm.com

Table 1: Strategic Utility of Structural Features
Structural FeatureFunction in SynthesisCommon Transformations
tert-Butoxycarbonyl (Boc) GroupAmine protectionAcid-catalyzed deprotection (e.g., with TFA, HCl)
Chiral Ethylamine (B1201723) BackboneIntroduction of a specific stereocenterIncorporation into larger chiral molecules
3-Nitrophenyl GroupPrecursor to other functional groupsReduction to 3-aminophenyl group (e.g., with SnCl₂, H₂/Pd)

Precursor to Biologically Active Molecules and Their Analogs

The compound is a valuable precursor for the synthesis of biologically active molecules and, particularly, their analogs for research purposes. The ability to modify the nitro group allows for the creation of libraries of related compounds to probe biological targets.

While not a direct intermediate in the synthesis of currently marketed HIV-1 protease inhibitors (PIs), tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate is a highly relevant precursor for creating analogs of these drugs. Many potent PIs, such as Amprenavir, contain a core structure derived from a chiral amino alcohol and feature an aminophenyl sulfonamide moiety. wikipedia.orgnih.gov

The synthesis of these drugs often involves the use of a nitro-containing precursor that is later reduced to the critical amine functionality. For example, synthetic routes for Amprenavir and its prodrug Fosamprenavir utilize intermediates with a p-nitrobenzenesulfonyl group, which is subsequently reduced. google.comnih.gov By analogy, tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate provides the necessary components—a protected chiral amine and a reducible nitroaromatic group—to serve as a key building block in the synthesis of novel PI analogs for research aimed at overcoming drug resistance. nih.gov

A review of the scientific literature does not provide specific examples of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate being utilized as a component in the development of protein tyrosine phosphatase (PTP) inhibitors. Research in this area often focuses on molecules that can mimic phosphorylated tyrosine residues or bind to allosteric sites on the enzyme. nih.gov

Utilization in the Synthesis of Complex Molecular Architectures (e.g., Dendrimers)

There is no readily available information in the scientific literature describing the use of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate in the synthesis of complex molecular architectures like dendrimers. The construction of dendrimers typically involves the repetitive addition of simpler, often achiral, building blocks or the use of highly efficient coupling reactions like "click chemistry". nih.govnih.gov

Design of Ligands and Catalysts in Organometallic Chemistry

A search of the current scientific literature did not yield specific instances of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate or its deprotected amine derivative, 1-(3-nitrophenyl)ethylamine, being used in the design of ligands for organometallic catalysts. While chiral amines are a well-established class of ligands for asymmetric catalysis, the specific application of this particular compound has not been reported.

Table 2: Mentioned Compounds
Compound Name
tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate
Amprenavir
Fosamprenavir
1-(3-nitrophenyl)ethylamine
p-nitrobenzenesulfonyl chloride

Structure Activity Relationship Sar Studies on Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate Derivatives

Impact of Substituent Modifications on Chemical Properties and Reactivity

The chemical properties and reactivity of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate are significantly influenced by the electronic nature of substituents on the aromatic ring. The nitro group (-NO2) at the meta position is a strong electron-withdrawing group, which affects the electron density of the entire molecule.

The reactivity of the carbamate (B1207046) group is sensitive to the electronic environment of the aryl moiety. Electron-withdrawing groups on the phenyl ring generally decrease the chemical stability of the carbamate. kiku.dk This is because they increase the electrophilicity of the carbamoyl (B1232498) carbon, making it more susceptible to nucleophilic attack and subsequent hydrolysis. Conversely, the introduction of electron-donating groups (EDGs) onto the aromatic ring can enhance the stability of the carbamate by increasing electron density and reducing the electrophilicity of the carbamoyl carbon. kiku.dk

A study on the fragmentation of nitrobenzyl carbamates, a related class of compounds, demonstrated that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation process following the reduction of the nitro group. masterorganicchemistry.com This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation mechanism. masterorganicchemistry.com Although this study focuses on 4-nitrobenzyl carbamates, the principle of benzylic carbocation stabilization by EDGs is a relevant consideration for the reactivity of 1-(nitrophenyl)ethyl carbamates as well. The high reactivity of the benzylic position is a known phenomenon, attributed to the resonance stabilization of benzylic radicals, cations, and anions by the aromatic ring. chemistry.coach

The position of the nitro group also plays a critical role. While the meta-position, as in the title compound, primarily exerts an inductive electron-withdrawing effect, a nitro group at the ortho or para position can participate in resonance delocalization, further influencing the reactivity of the aromatic ring and its substituents. researchgate.net

Interactive Table: Effect of Aromatic Substituents on Carbamate Reactivity

SubstituentPositionElectronic EffectPredicted Impact on Carbamate StabilityPredicted Impact on Benzylic Cation Stability
-NO2metaElectron-withdrawing (Inductive)DecreaseDecrease
-OCH3paraElectron-donating (Resonance)IncreaseIncrease
-ClparaElectron-withdrawing (Inductive), Weakly donating (Resonance)DecreaseDecrease
-CH3paraElectron-donating (Inductive & Hyperconjugation)IncreaseIncrease
-H-NeutralBaselineBaseline

Stereochemical Influence on Molecular Interactions and Synthetic Pathways

The stereocenter at the ethyl group's alpha-carbon in tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate introduces chirality into the molecule, which can have a profound impact on its molecular interactions and the pathways for its synthesis. The (R)- and (S)-enantiomers can exhibit different biological activities and interactions with other chiral molecules, such as enzymes or receptors.

The asymmetric synthesis of chiral amines is a well-established field, with methods like the use of chiral auxiliaries, such as tert-butanesulfinamide, being particularly effective. acs.org This methodology allows for the stereoselective addition of nucleophiles to imines, leading to the formation of chiral amines with high enantiomeric excess. These chiral amines can then be protected with a tert-butoxycarbonyl (Boc) group to yield the desired chiral carbamate.

Another approach to obtaining enantiomerically pure 1-(3-nitrophenyl)ethylamine, the precursor to the target carbamate, is the stereoselective reduction of 3-nitroacetophenone. This can be achieved using various chiral reducing agents or catalytic asymmetric hydrogenation methods. Once the chiral amine is obtained, it can be readily converted to the N-Boc protected carbamate. A one-pot tandem direct reductive amination followed by N-Boc protection has been developed as an efficient method for synthesizing N-Boc protected secondary amines. nih.gov

The chirality of the molecule can influence its reactivity in subsequent synthetic steps, particularly in reactions involving chiral reagents or catalysts. The spatial arrangement of the substituents around the chiral center can dictate the approach of reactants, leading to diastereoselective outcomes. The adsorption and reactivity of chiral molecules on surfaces, such as in heterogeneous catalysis, are also highly dependent on their stereochemistry. nih.gov

Design and Synthesis of Functional Analogs with Varied Aromatic Substitutions

The design and synthesis of functional analogs of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate with varied aromatic substitutions allow for the fine-tuning of its properties. Introducing different functional groups at various positions on the nitrophenyl ring can modulate its electronic properties, steric hindrance, and potential for intermolecular interactions.

The synthesis of these analogs typically starts with the corresponding substituted nitrophenylacetophenones or nitrobenzoic acids. For instance, a substituted 3-nitroacetophenone can be subjected to asymmetric reduction and subsequent Boc protection to yield the desired analog. Alternatively, functional groups can be introduced onto the aromatic ring of a pre-existing intermediate.

General synthetic strategies for carbamates are well-documented and offer several routes to these analogs. rsc.org One common method involves the reaction of the corresponding 1-(substituted-3-nitrophenyl)ethylamine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. Another approach is the use of p-nitrophenyl carbonates, which are highly reactive and can be used to form carbamates under mild conditions. google.comresearchgate.net

The choice of substituents can be guided by the desired properties of the final compound. For example, introducing lipophilic groups could enhance membrane permeability, while polar groups could increase aqueous solubility. The directing effects of existing substituents must be considered when planning multi-step syntheses involving electrophilic aromatic substitution. masterorganicchemistry.com

Exploration of Related Nitrophenyl-containing Carbamate Systems

The study of related nitrophenyl-containing carbamate systems provides a broader context for understanding the structure-activity relationships of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate. The position of the nitro group on the aromatic ring (ortho, meta, or para) has a significant impact on the electronic properties and, consequently, the reactivity of the carbamate.

A nitro group in the ortho or para position can exert both a strong inductive and resonance electron-withdrawing effect, significantly decreasing the electron density of the aromatic ring and increasing the lability of the carbamate. researchgate.net In contrast, a meta-nitro group, as in the title compound, primarily acts through its inductive effect. This difference in electronic influence can lead to distinct chemical behaviors. For example, p-nitrophenyl carbamates are often used as activated precursors for the synthesis of other carbamates due to the good leaving group nature of the p-nitrophenolate anion. google.combeilstein-journals.org

Comparing the stability and reactivity of ortho-, meta-, and para-nitrophenyl (B135317) carbamates can provide valuable data for SAR studies. For instance, a study on 4-nitrophenyl carbonates and carbamates highlighted their utility as base-labile protecting groups, with their stability being pH-dependent. emerginginvestigators.org

The exploration of different carbamate protecting groups beyond the tert-butyl group (e.g., ethyl, benzyl) within the nitrophenyl scaffold can also reveal important trends. A comparative study of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate showed differences in their biological activities, underscoring the importance of the carbamate structure. nih.gov The synthesis of various o-nitrobenzylcarbamates and 1-(2-nitrophenyl)ethyl carbamates has also been reported, expanding the library of related compounds for comparative analysis. benthamopen.com

Interactive Table: Comparison of Isomeric Nitrophenyl Carbamates

IsomerPosition of -NO2Primary Electronic EffectExpected Carbamate Lability
ortho-nitrophenylorthoInductive & ResonanceHigh
meta-nitrophenylmetaInductiveModerate
para-nitrophenylparaInductive & ResonanceHigh

Q & A

Q. What are the common synthetic routes for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate?

The synthesis typically involves reacting tert-butyl carbamate with 1-(3-nitrophenyl)ethylamine under basic conditions. A base such as triethylamine or sodium hydride is used to neutralize hydrochloric acid generated during the reaction. Solvents like dichloromethane or ethanol are employed to enhance reaction efficiency. For example, tert-butyl chloroformate can be coupled with the amine precursor in a two-step process: (1) activation of the carbamate and (2) nucleophilic substitution .

Q. What safety precautions are recommended when handling this compound?

General carbamate handling guidelines include wearing nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Avoid direct skin contact, as carbamates may act as mild irritants. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Store at room temperature in a dry, well-ventilated area away from strong acids/oxidizers .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the tert-butyl group (~1.3 ppm for 9H), nitrophenyl aromatic protons (7–8.5 ppm), and carbamate carbonyl (~155 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C13_{13}H18_{18}N2_2O4_4: 266.13 g/mol).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while dichloromethane reduces side reactions.
  • Temperature Control : Maintain 0–5°C during carbamate activation to minimize decomposition.
  • Base Choice : Use Hunig’s base (DIPEA) for non-nucleophilic conditions, reducing side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to confirm functional groups. For ambiguous signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC).
  • X-ray Crystallography : If crystals are obtainable, use SHELX or ORTEP-3 to resolve stereochemistry and confirm bond lengths/angles. Compare with Cambridge Structural Database entries for nitroaryl carbamates .
  • Computational Validation : DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Q. What are potential biological targets based on structural analogs?

  • Enzyme Inhibition : The nitro group may act as an electron-withdrawing moiety, enhancing interactions with enzymes like nitroreductases or cytochrome P450.
  • Drug Delivery : Carbamates are protease-resistant, making them suitable for prodrug strategies. Test hydrolysis rates in buffer solutions (pH 7.4, 37°C) to assess stability.
  • Antimicrobial Activity : Screen against bacterial/fungal strains using MIC assays, referencing analogs with nitrophenyl groups showing activity against E. coli and C. albicans .

Data Contradiction Analysis Example

Scenario : Discrepancy between theoretical and observed 13C^{13}C-NMR carbonyl shifts.
Resolution :

Check Solvent Effects : DMSO-d6_6 may downfield-shift carbonyl signals compared to CDCl3_3.

Tautomerism : Ensure the carbamate exists in a single tautomeric form; variable temperature NMR can detect dynamic equilibria.

Impurity Interference : Run HPLC-MS to rule out co-eluting byproducts.

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